REACTION_SMILES
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[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[n:13]1[c:14]([CH:24]([CH3:25])[CH3:26])[cH:15][c:16]2[cH:17][cH:18][c:19]([O:22][CH3:23])[cH:20][c:21]12.[CH3:32][CH2:33][O:34][C:35]([CH3:36])=[O:37].[O:27]=[CH:28][N:29]([CH3:30])[CH3:31].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[n:13]1[c:14]([CH:24]([CH3:25])[CH3:26])[c:15]([CH:28]=[O:27])[c:16]2[cH:17][cH:18][c:19]([O:22][CH3:23])[cH:20][c:21]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2cc(C(C)C)n(Cc3ccccc3)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc2c(C=O)c(C(C)C)n(Cc3ccccc3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |